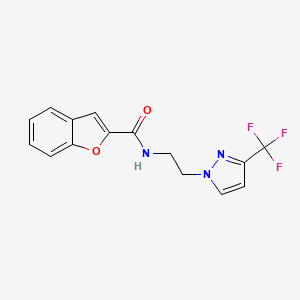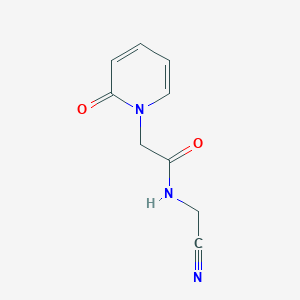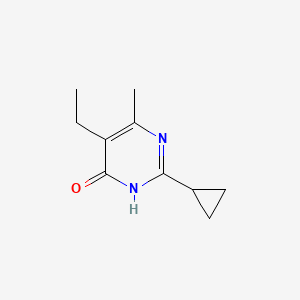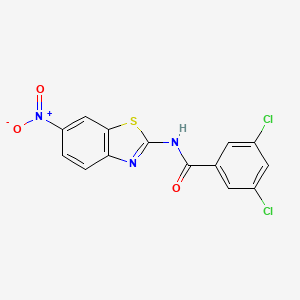![molecular formula C20H30N2O4S B2942945 2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide CAS No. 2415623-19-5](/img/structure/B2942945.png)
2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.
Mécanisme D'action
2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) pathway, which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with minimal toxicity and no significant adverse effects on normal tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, its potency and efficacy may vary depending on the type of cancer and the genetic profile of the tumor cells. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide.
Orientations Futures
There are several future directions for the development and application of 2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide. One potential area of research is the combination of 2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide with other targeted therapies or immunotherapies to enhance its efficacy and overcome resistance mechanisms. Another area of interest is the development of biomarkers to predict response to 2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide and identify patients who are most likely to benefit from treatment. Finally, further studies are needed to investigate the safety and efficacy of 2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide in clinical trials and to determine its potential as a therapeutic agent for the treatment of cancer.
Méthodes De Synthèse
2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-thiomorpholin-4-yloxan-4-ylmethylamine to yield 2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing tumor size.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4S/c1-24-17-4-3-16(13-18(17)25-2)14-19(23)21-15-20(5-9-26-10-6-20)22-7-11-27-12-8-22/h3-4,13H,5-12,14-15H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCRNHZEXUAWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2(CCOCC2)N3CCSCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(tert-butyl)-2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2942867.png)

![1-Methyl-4-[[2-[[2-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2942869.png)
![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2942870.png)





![4-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2942879.png)


